Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
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Description
The compound contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The tert-butylthio and tert-butyl groups are bulky, which could influence the compound’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a tert-butylthio group attached to a methyl group, and a tert-butyl group attached to a carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring and the bulky tert-butylthio and tert-butyl groups. The sulfur in the tert-butylthio group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. The presence of the piperidine ring could confer basicity. The tert-butylthio and tert-butyl groups could influence the compound’s lipophilicity, which could in turn influence its absorption and distribution in the body .Future Directions
properties
IUPAC Name |
tert-butyl 4-[2-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O3S/c1-21(2,3)27-20(26)23-13-10-17(11-14-23)15-19(25)24-12-8-7-9-18(24)16-28-22(4,5)6/h17-18H,7-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIJRXDKQQKUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate |
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